Hsd17B13-IN-3

HSD17B13 inhibition biochemical IC50 β-estradiol substrate

HSD17B13-IN-3 (compound is a synthetic small-molecule inhibitor targeting hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a hepatic lipid droplet-associated enzyme genetically linked to protection against metabolic dysfunction-associated steatohepatitis (MASH). The compound demonstrates moderate biochemical potency in cell-free enzymatic assays (IC50 = 0.38–0.45 μM) but lacks measurable cellular activity due to poor membrane penetration.

Molecular Formula C22H21NO6S2
Molecular Weight 459.5 g/mol
Cat. No. B12373867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-3
Molecular FormulaC22H21NO6S2
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC(=C2)C)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)C
InChIInChI=1S/C22H21NO6S2/c1-14-4-10-19(11-5-14)30(26,27)20-12-15(2)13-21(16(20)3)31(28,29)23-18-8-6-17(7-9-18)22(24)25/h4-13,23H,1-3H3,(H,24,25)
InChIKeyVUONIWZYCHRGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-3: Chemical Probe Potency Profile, Cell-Free Selectivity Limitations, and Procurement-Relevant Comparator Analysis for MASH Target Validation Studies


HSD17B13-IN-3 (compound 2) is a synthetic small-molecule inhibitor targeting hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a hepatic lipid droplet-associated enzyme genetically linked to protection against metabolic dysfunction-associated steatohepatitis (MASH) [1]. The compound demonstrates moderate biochemical potency in cell-free enzymatic assays (IC50 = 0.38–0.45 μM) but lacks measurable cellular activity due to poor membrane penetration .

Why HSD17B13-IN-3 Cannot Be Substituted by BI-3231, HSD17B13-IN-104, or Other In-Class HSD17B13 Inhibitors Without Experimental Revalidation


In-class HSD17B13 inhibitors exhibit striking biochemical potency divergence spanning over 400-fold (0.36 μM to 1 nM) and fundamentally different cellular permeability and in vivo pharmacology profiles [1]. HSD17B13-IN-3 occupies a specific chemical space characterized by moderate cell-free potency but zero cellular activity, making it distinct from both highly potent cell-permeable probes (e.g., BI-3231, HSD17B13-IN-104) and weaker multitarget modulators (e.g., HSD17B13/PPAR modulator-1) [2]. Generic substitution based on nominal target annotation alone will yield non-interpretable results in cellular or in vivo experimental systems, as each compound requires distinct positive controls, concentration ranges, and validation protocols.

HSD17B13-IN-3 Evidence-Based Differentiation: Head-to-Head Biochemical Potency, Substrate-Dependent Activity, and Cellular Inactivity Profile Versus Comparator Compounds


Biochemical Potency Comparison: HSD17B13-IN-3 Exhibits ~380-Fold Lower Potency Than BI-3231 in β-Estradiol Enzymatic Assays

In cell-free enzymatic assays using β-estradiol as substrate and NAD+ as cofactor, HSD17B13-IN-3 exhibits an IC50 of 0.38 μM (380 nM), whereas the chemical probe BI-3231 achieves an IC50 of 1 nM under comparable assay conditions . This represents a potency differential exceeding 380-fold, directly impacting experimental design considerations for inhibitor concentration ranges and expected effect magnitudes.

HSD17B13 inhibition biochemical IC50 β-estradiol substrate

Substrate-Dependent Activity: HSD17B13-IN-3 Shows Consistent Potency Against Both β-Estradiol and LTB4, Differentiating from Substrate-Biased Inhibitors

HSD17B13-IN-3 demonstrates consistent inhibitory potency across both β-estradiol (IC50 = 0.38 μM) and leukotriene B4 (LTB4; IC50 = 0.45 μM) substrates in biochemical assays . This dual-substrate activity profile contrasts with certain HSD17B13 inhibitors that exhibit substrate-dependent potency variations and may be relevant for target validation studies where the physiological HSD17B13 substrate remains incompletely defined.

substrate selectivity LTB4 β-estradiol biochemical profiling

Cellular Activity: HSD17B13-IN-3 Exhibits Zero Measurable Cell-Based Activity Due to Poor Membrane Penetration, Contrasting with Cell-Active Comparators

Multiple independent sources confirm that HSD17B13-IN-3 demonstrates no detectable activity in cell-based assays, attributed to poor membrane penetration . This cellular inactivity stands in stark contrast to BI-3231 and HSD17B13-IN-104 (IC50 = 2.5 nM), both of which exhibit robust cellular target engagement and downstream functional effects in hepatocyte models [1][2].

cell permeability cellular inactivity cell-free only

Potency vs. HSD17B13-IN-104 (Compound 32): >150-Fold Biochemical Potency Deficit in Direct Comparison

HSD17B13-IN-3 (IC50 = 380 nM for β-estradiol) exhibits approximately 152-fold lower biochemical potency than HSD17B13-IN-104 (compound 32, IC50 = 2.5 nM), a structurally optimized liver-targeting HSD17B13 inhibitor with demonstrated in vivo anti-MASH efficacy [1]. HSD17B13-IN-104 also demonstrates oral bioavailability and superior liver microsomal stability compared to BI-3231, representing a fundamentally different pharmacological tool class [1].

potency comparison HSD17B13-IN-104 compound 32

HSD17B13-IN-3 Recommended Application Scenarios: Cell-Free Biochemical Assays, Positive Control Validation, and SAR Baseline Studies


Biochemical Assay Development and HTS Counter-Screening for Cell-Free HSD17B13 Enzymatic Activity

HSD17B13-IN-3 is optimally suited for cell-free biochemical assays including NADH-Glo luminescence-based HSD17B13 activity measurements, fluorescence-based substrate turnover assays, and high-throughput screening (HTS) counter-screens where moderate potency (IC50 = 0.38–0.45 μM) is acceptable and cellular permeability is not required . The compound serves as a reliable biochemical positive control for validating assay performance, establishing baseline inhibition windows, and benchmarking novel HSD17B13 inhibitor candidates in recombinant enzyme systems [1].

Structure-Activity Relationship (SAR) Studies Requiring a Well-Characterized, Moderate-Potency Reference Compound

For medicinal chemistry programs optimizing novel HSD17B13 inhibitor chemotypes, HSD17B13-IN-3 provides a structurally defined reference point with quantitative activity data against both β-estradiol (0.38 μM) and LTB4 (0.45 μM) substrates . Its consistent potency across two substrate types makes it valuable for establishing SAR baseline parameters, particularly when evaluating compounds where substrate-dependent potency variation is a key optimization parameter.

Cell-Free Mechanistic Studies Investigating HSD17B13 Enzymatic Function and Substrate Specificity

HSD17B13-IN-3's dual-substrate activity profile (active against both β-estradiol and LTB4) renders it useful for cell-free mechanistic studies probing HSD17B13 substrate specificity and cofactor dependence . Given the incomplete understanding of the physiological HSD17B13 substrate in human liver biology, an inhibitor with demonstrated activity across multiple potential substrates provides a versatile tool for in vitro enzymology investigations [1].

Negative Control for Cellular Permeability Validation in Cell-Based HSD17B13 Assays

Due to its confirmed lack of cellular activity and poor membrane penetration , HSD17B13-IN-3 can be employed as a permeability-negative control in cell-based HSD17B13 assay development. Researchers can use HSD17B13-IN-3 alongside cell-permeable comparators such as BI-3231 or HSD17B13-IN-104 to validate that observed cellular effects are dependent on intracellular target engagement rather than off-target or extracellular mechanisms.

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